1-(2-Aminoethyl)-5-ethylpyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(2-aminoethyl)-5-ethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-7-3-4-8(11)10(7)6-5-9/h7H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYCCDOZBXVQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=O)N1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498382 | |
| Record name | 1-(2-Aminoethyl)-5-ethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68725-18-8 | |
| Record name | 1-(2-Aminoethyl)-5-ethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)-5-ethylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminoethylamine with 5-ethyl-2-pyrrolidone under acidic or basic conditions can yield the desired product. The reaction typically requires a catalyst and may be conducted at elevated temperatures to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-5-ethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under controlled temperatures and solvents.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolidinone derivatives.
Scientific Research Applications
1-(2-Aminoethyl)-5-ethylpyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-5-ethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Position and Bioactivity: In compounds like 1-(2-aminophenyl)pyrrolidin-2-one (CAS 14453-65-7), the aromatic amine group facilitates interactions with metal ions or receptors, suggesting that the aminoethyl group in the target compound could similarly enhance binding to biological targets .
- Lipophilicity vs. Polarity: The ethyl group in this compound likely increases lipophilicity compared to polar substituents (e.g., methanesulfonylphenyl in CAS 1021-39-2), which may influence blood-brain barrier penetration or metabolic stability .
- Synthetic Flexibility: Analogues such as 1-(6-amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one (CAS 948007-47-4) demonstrate the feasibility of introducing diverse substituents via coupling reactions, a strategy applicable to synthesizing the target compound .
Pharmacological and Functional Insights from Analogues
- Anticonvulsant Activity: In imidazolone derivatives (e.g., 1-(2-aminoethyl)-2-phenylimidazol-5(4H)-one), the 2-aminoethyl group enhances anticonvulsant activity by improving target engagement, suggesting a similar role in the target compound .
- Receptor Antagonism: Thiazol-4-yl and thiazol-5-yl derivatives with aminoethyl-piperazine moieties () show that substituent position (e.g., alkyl chain length) critically modulates H3-receptor antagonism (pA₂ values ranging from 5.65 to 8.27). This implies that the ethyl group in the target compound may optimize steric interactions in receptor binding .
Hypothesized Advantages of this compound
- Balanced Physicochemical Profile: The ethyl group may confer moderate lipophilicity, while the aminoethyl group provides hydrogen-bonding capacity, balancing solubility and membrane permeability.
- Synthetic Accessibility : Similar to YM-1-biotin synthesis (), the target compound could be synthesized via Boc-protection, coupling, and deprotection steps, enabling scalable production .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 1-(2-Aminoethyl)-5-ethylpyrrolidin-2-one?
Methodological Answer: The synthesis of this compound can be optimized using cyclization strategies common to pyrrolidinone derivatives. Key parameters include:
- Catalyst selection : Base-assisted cyclization (e.g., KOtBu or NaH) improves ring closure efficiency .
- Temperature control : Reactions typically proceed at 60–100°C to balance yield and side-product formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Monitoring : Track reaction progress via TLC or LC-MS, and confirm purity using HPLC (>95% purity threshold recommended) .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR spectroscopy : Use and NMR to verify the pyrrolidinone ring, ethyl, and aminoethyl substituents. Compare chemical shifts to analogs (e.g., δ 2.3–2.8 ppm for pyrrolidinone protons) .
- Mass spectrometry : HRMS (ESI+) confirms molecular weight (expected [M+H] ~183.2 g/mol) .
- FTIR : Look for carbonyl stretching (~1680–1720 cm) and NH/OH bands (~3200–3400 cm) to rule out hydrolysis .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
Methodological Answer: Discrepancies in bioactivity assays may arise from:
- Assay conditions : Adjust pH (e.g., 7.4 for physiological relevance) and validate cell-line specificity .
- Solubility limitations : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation in aqueous buffers .
- Structural analogs : Compare activity profiles of derivatives (e.g., 5-ethyl vs. 5-methyl substituents) to identify pharmacophore contributions .
Q. What strategies are recommended for analyzing the compound’s stability under varying storage conditions?
Methodological Answer: Stability studies should include:
- Thermal stability : Use TGA/DSC to assess decomposition temperatures (typical range: 150–200°C for pyrrolidinones) .
- Light sensitivity : Conduct accelerated degradation studies under UV/visible light (e.g., ICH Q1B guidelines) .
- Hygroscopicity : Monitor mass changes in controlled humidity chambers (e.g., 25°C/60% RH) .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer: Mechanistic studies require:
- Target identification : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to screen protein targets .
- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS .
- Knockdown/knockout models : CRISPR/Cas9 gene editing in cell lines to validate target dependency .
Data Analysis and Reproducibility
Q. What statistical methods are appropriate for validating experimental reproducibility?
Methodological Answer:
- Sample size : Use power analysis (α=0.05, β=0.2) to determine minimum replicates (n=3–6) .
- Outlier detection : Apply Grubbs’ test or Q-test to exclude anomalous data points .
- Error reporting : Report SEM (standard error of the mean) for biological assays and RSD (relative standard deviation) for analytical replicates .
Safety and Handling
Q. What precautions are essential for handling this compound in the laboratory?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
